ベンタゼパム

説明

ベンタゼパムは、抗不安作用、抗痙攣作用、鎮静作用、および骨格筋弛緩作用を有する 。ベンタゼパムは主に抗不安作用のために使用され、経口投与される。

2. 製法

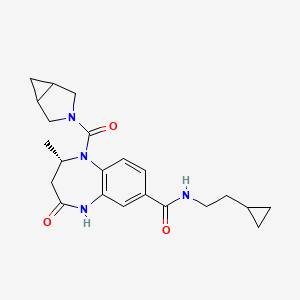

ベンタゼパムの合成には、いくつかの段階が含まれる。一般的な合成経路の1つには、2-アミノチオフェノールとベンゾイルクロリドを反応させて2-ベンゾイルアミノチオフェノールを生成する反応が含まれる。この中間体は、クロロギ酸エチルと環化して、チエノジアゼピンコア構造を生成する 。工業生産方法では、通常、同様の合成経路が用いられるが、大規模生産向けに最適化されており、高収率と高純度が確保される。

科学的研究の応用

Bentazepam has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for studying benzodiazepine analogs.

Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.

Medicine: Studied for its anxiolytic, anticonvulsant, and muscle relaxant effects.

Industry: Utilized in the pharmaceutical industry for the development of new anxiolytic drugs.

作用機序

ベンタゼパムは、中枢神経系における主要な抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の活性を高めることにより、その作用を発揮する。それはGABA-A受容体の正の異方性モジュレーターとして作用し、GABAの受容体への親和性を高める。 これにより、ベンタゼパムの鎮静作用、催眠作用、抗不安作用、抗痙攣作用、および筋弛緩作用が生じる .

生化学分析

Biochemical Properties

Bentazepam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This interaction increases the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Bentazepam also interacts with other central nervous system depressants, such as thalidomide and theophylline, which can enhance or decrease its therapeutic efficacy .

Cellular Effects

Bentazepam influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Bentazepam enhances the inhibitory neurotransmission in the central nervous system, leading to reduced neuronal excitability and muscle relaxation . It also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor regulation.

Molecular Mechanism

The molecular mechanism of Bentazepam involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Bentazepam binds to the GABA-A receptor, increasing the receptor’s affinity for GABA and enhancing its inhibitory effects . This binding interaction leads to the opening of chloride channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability. Bentazepam also inhibits certain enzymes involved in neurotransmitter metabolism, further contributing to its anxiolytic and sedative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bentazepam change over time due to its stability, degradation, and long-term effects on cellular function. Bentazepam has a relatively short elimination half-life of 2-4 hours, which means its effects diminish relatively quickly . Prolonged use of Bentazepam can lead to tolerance, dependence, and potential withdrawal symptoms. Studies have shown that Bentazepam can cause severe liver damage and hepatitis, although these effects are considered rare .

Dosage Effects in Animal Models

The effects of Bentazepam vary with different dosages in animal models. At low doses, Bentazepam exhibits anxiolytic and muscle relaxant effects without significant adverse effects . At high doses, Bentazepam can cause central nervous system depression, leading to symptoms such as somnolence, asthenia, and respiratory failure . Toxic effects, including coma and severe liver damage, have been observed at very high doses .

Metabolic Pathways

Bentazepam is metabolized primarily in the liver, where it undergoes hepatic metabolism . The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of Bentazepam into its metabolites. These metabolites are then excreted through the renal system. Bentazepam’s metabolism can be influenced by other drugs that interact with the same metabolic pathways, potentially altering its therapeutic efficacy and toxicity .

Transport and Distribution

Bentazepam is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and reaches peak plasma concentrations within approximately 2.5 hours . Bentazepam is then distributed throughout the body, including the central nervous system, where it exerts its effects. The transport and distribution of Bentazepam can be influenced by factors such as protein binding and the presence of transporters that facilitate its movement across cell membranes .

Subcellular Localization

The subcellular localization of Bentazepam is primarily within the central nervous system, where it interacts with GABA-A receptors on neuronal membranes . Bentazepam’s activity and function are influenced by its localization within specific compartments or organelles. Post-translational modifications, such as phosphorylation, can also affect Bentazepam’s targeting and activity within cells .

準備方法

The synthesis of Bentazepam involves several steps. One common synthetic route includes the reaction of 2-aminothiophenol with benzoyl chloride to form 2-benzoylaminothiophenol. This intermediate is then cyclized with ethyl chloroformate to produce the thienodiazepine core structure . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

ベンタゼパムは、以下を含むさまざまな化学反応を受ける。

酸化: ベンタゼパムは酸化されてスルホキシドおよびスルホンを生成することができる。

還元: 還元反応によって、ベンタゼパムは対応するチオール誘導体に転換され得る。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、および臭素などのハロゲン化剤が含まれる。これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なる。

4. 科学研究への応用

ベンタゼパムは、いくつかの科学研究への応用を持つ。

類似化合物との比較

ベンタゼパムは、ジアゼパム、ロラゼパム、クロナゼパムなどの他のベンゾジアゼピンと類似している。ベンタゼパムは、チエノジアゼピン構造によって独特であり、異なる薬物動態的特性をもたらす。 例えば、ベンタゼパムは、ジアゼパム(20-100時間)と比較して、より短い消失半減期(2-4時間)を持つ 。 他の類似の化合物には、クロチアゼパムとエチゾラムが含まれ、これらもチエノジアゼピン類に属する .

ベンタゼパムの独特の構造と薬理学的プロファイルにより、臨床的および研究目的の両方に役立つ化合物となっている。

特性

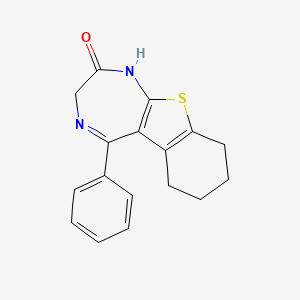

IUPAC Name |

5-phenyl-1,3,6,7,8,9-hexahydro-[1]benzothiolo[2,3-e][1,4]diazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-14-10-18-16(11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)21-17(15)19-14/h1-3,6-7H,4-5,8-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZFEOPQVZBNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)NC(=O)CN=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897431 | |

| Record name | Bentazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085894 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29462-18-8 | |

| Record name | Bentazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29462-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bentazepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029462188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bentazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENTAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66JKK43S1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B605942.png)

![2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride](/img/structure/B605946.png)

![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)